Cas no 2248388-72-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(1-methylcyclopentyl)oxy]acetate)
![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(1-methylcyclopentyl)oxy]acetate structure](https://ja.kuujia.com/scimg/cas/2248388-72-7x500.png)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(1-methylcyclopentyl)oxy]acetate 化学的及び物理的性質
名前と識別子
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- 2248388-72-7
- EN300-6514911
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(1-methylcyclopentyl)oxy]acetate
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- インチ: 1S/C16H17NO5/c1-16(8-4-5-9-16)21-10-13(18)22-17-14(19)11-6-2-3-7-12(11)15(17)20/h2-3,6-7H,4-5,8-10H2,1H3
- InChIKey: GRNOEJNZHHPQCM-UHFFFAOYSA-N
- SMILES: O(CC(=O)ON1C(C2C=CC=CC=2C1=O)=O)C1(C)CCCC1
計算された属性
- 精确分子量: 303.11067264g/mol
- 同位素质量: 303.11067264g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 22
- 回転可能化学結合数: 5
- 複雑さ: 459
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.9Ų
- XLogP3: 2.3
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(1-methylcyclopentyl)oxy]acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6514911-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(1-methylcyclopentyl)oxy]acetate |
2248388-72-7 | 5g |
$2692.0 | 2023-05-31 | ||
Enamine | EN300-6514911-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(1-methylcyclopentyl)oxy]acetate |
2248388-72-7 | 0.05g |
$780.0 | 2023-05-31 | ||
Enamine | EN300-6514911-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(1-methylcyclopentyl)oxy]acetate |
2248388-72-7 | 0.25g |
$855.0 | 2023-05-31 | ||
Enamine | EN300-6514911-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(1-methylcyclopentyl)oxy]acetate |
2248388-72-7 | 0.1g |
$817.0 | 2023-05-31 | ||
Enamine | EN300-6514911-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(1-methylcyclopentyl)oxy]acetate |
2248388-72-7 | 0.5g |
$891.0 | 2023-05-31 | ||
Enamine | EN300-6514911-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(1-methylcyclopentyl)oxy]acetate |
2248388-72-7 | 2.5g |
$1819.0 | 2023-05-31 | ||
Enamine | EN300-6514911-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(1-methylcyclopentyl)oxy]acetate |
2248388-72-7 | 10g |
$3992.0 | 2023-05-31 | ||
Enamine | EN300-6514911-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(1-methylcyclopentyl)oxy]acetate |
2248388-72-7 | 1g |
$928.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(1-methylcyclopentyl)oxy]acetate 関連文献
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(1-methylcyclopentyl)oxy]acetateに関する追加情報
Comprehensive Overview of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(1-methylcyclopentyl)oxy]acetate (CAS No. 2248388-72-7)
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(1-methylcyclopentyl)oxy]acetate (CAS No. 2248388-72-7) is a specialized organic molecule with significant potential in pharmaceutical and material science applications. Its unique structure, featuring an isoindole-1,3-dione core and a 1-methylcyclopentyl ether linkage, makes it a subject of interest for researchers exploring novel bioactive compounds and polymer additives. This article delves into its properties, synthesis, and relevance in contemporary research, addressing common queries such as "What are the applications of isoindole derivatives?" and "How are cyclopentyl ethers used in drug design?".
From a structural perspective, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(1-methylcyclopentyl)oxy]acetate combines two pharmacophoric motifs: the phthalimide group (known for its role in anti-inflammatory and anticancer agents) and the cyclopentyl ether moiety (often employed to modulate lipophilicity in drug candidates). This dual functionality has sparked investigations into its potential as a prodrug or enzyme inhibitor, particularly in neurological and metabolic disorders. Recent studies highlight its compatibility with green chemistry principles, as researchers seek sustainable synthetic routes amid growing environmental concerns.
The synthesis of CAS No. 2248388-72-7 typically involves esterification between 2-hydroxy-1H-isoindole-1,3(2H)-dione and 2-[(1-methylcyclopentyl)oxy]acetyl chloride, requiring controlled conditions to preserve stereochemical integrity. Analytical techniques like HPLC and NMR are critical for purity verification, a topic frequently searched as "How to characterize complex esters using NMR?". Its stability under physiological pH ranges (5–8) suggests utility in oral drug formulations, while its logP value (predicted >3) indicates moderate membrane permeability—a key consideration in ADMET profiling.
In material science, this compound’s isoindol-1,3-dione segment contributes to UV absorption, aligning with trends in "photostabilizers for polymers". Patent literature reveals its exploration in OLED materials and liquid crystal displays, where its rigid structure enhances thermal stability. Notably, its low cytotoxicity (per preliminary assays) has spurred interest in biocompatible coatings, addressing the rising demand for safer additives in medical devices.
Current challenges include optimizing its solubility profile (often queried as "How to improve water solubility of lipophilic esters?") and scaling up production via continuous flow chemistry—a hot topic in process optimization. As regulatory agencies emphasize ICH Q3D guidelines for elemental impurities, synthetic protocols for 2248388-72-7 must address residual metal content, reflecting industry shifts toward quality-by-design approaches.
Future directions may explore its catalytic applications or derivatization into ionic liquids, areas gaining traction in sustainable chemistry. With the global pharmaceutical excipients market projected to exceed $10 billion by 2026, compounds like 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(1-methylcyclopentyl)oxy]acetate could play pivotal roles in next-generation formulations, bridging gaps between efficacy and safety.
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